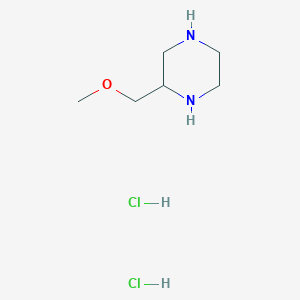
Methadone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methadone hydrochloride, commonly known as formaldehyde hydrochloride, is a compound that combines formaldehyde with hydrochloric acid. Formaldehyde is the simplest aldehyde, produced both endogenously by plants, animals, and humans, and synthetically. It is a major source for organic compounds essential to life and has widespread industrial and medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formaldehyde hydrochloride can be synthesized by reacting formaldehyde with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is:
CH2O+HCl→CH2O⋅HCl
Industrial Production Methods: Industrial production of formaldehyde involves the oxidation of methanol using a metal oxide catalyst at high temperatures. The formaldehyde produced is then reacted with hydrochloric acid to form formaldehyde hydrochloride .
Analyse Chemischer Reaktionen
Types of Reactions: Formaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: Formaldehyde can be oxidized to formic acid.
Reduction: It can be reduced to methanol.
Substitution: Formaldehyde can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the nucleophile used.
Major Products:
Oxidation: Formic acid.
Reduction: Methanol.
Substitution: Various substituted formaldehyde derivatives
Wissenschaftliche Forschungsanwendungen
Formaldehyde hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Employed in the fixation of biological tissues for microscopy.
Medicine: Utilized in the production of vaccines and as a disinfectant.
Industry: Integral in the manufacture of resins, plastics, and textiles
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Methanal (Formaldehyde): The simplest aldehyde, used in various industrial applications.
Formalin: A solution of formaldehyde in water, commonly used as a disinfectant and preservative.
Paraformaldehyde: A polymerized form of formaldehyde, used in the preparation of formaldehyde solutions.
Uniqueness: Formaldehyde hydrochloride is unique due to its combination of formaldehyde’s reactivity with the acidic properties of hydrochloric acid, making it a versatile reagent in both organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
CH3ClO |
|---|---|
Molekulargewicht |
66.49 g/mol |
IUPAC-Name |
formaldehyde;hydrochloride |
InChI |
InChI=1S/CH2O.ClH/c1-2;/h1H2;1H |
InChI-Schlüssel |
WTDFFADXONGQOM-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[N-(2-Benzyloxy-5-bromobenzyl)aminomethyl]Benzoic Acid](/img/structure/B8471626.png)




![3-methyl-5-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8471663.png)
![5-[1,3]Dioxolan-2-ylmethyl-pyrazin-2-ylamine](/img/structure/B8471682.png)







